molecular formula C14H13N3O B107903 2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol CAS No. 18239-59-3

2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol

Cat. No.: B107903
CAS No.: 18239-59-3
M. Wt: 239.27 g/mol
InChI Key: AFJJCCZETFFOJM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 3,5-dimethylpyrazole group and at the 8-position with a hydroxyl group. Its molecular formula is C₁₄H₁₃N₃O, with a molecular weight of 239.27 g/mol and a melting point of 133–134°C . Predicted physicochemical properties include a boiling point of 446.2±40.0°C, density of 1.27±0.1 g/cm³, and a pKa of 9.35±0.14, suggesting moderate solubility in aqueous environments at physiological pH . The compound’s structure combines the metal-chelating capacity of the 8-hydroxyquinoline moiety with the steric and electronic effects of the pyrazole substituent, making it a candidate for biological and coordination chemistry applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJJCCZETFFOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353629
Record name 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18239-59-3
Record name 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol, with the CAS number 18239-59-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

  • Molecular Formula : C14H13N3O
  • Molecular Weight : 239.27 g/mol
  • Purity : 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound's structure allows it to interact with various molecular targets involved in cancer progression.

Case Study:
A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications in the pyrazole structure can enhance anticancer activity. For instance, compounds with bromine and chlorine substituents showed improved efficacy when combined with doxorubicin .

CompoundIC50 (µg/mL)Cell Line
This compound193.93A549
Doxorubicin371.36A549

Antimicrobial Activity

The pyrazole moiety has been recognized for its antimicrobial properties. Research indicates that derivatives like this compound can inhibit the growth of various pathogens.

Study Findings:
In vitro tests demonstrated that several pyrazole derivatives exhibited significant antibacterial and antifungal activities. For example, compounds were tested against Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Insights:
A study focusing on the anti-inflammatory properties of pyrazole compounds revealed that they could significantly reduce the levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS), indicating their potential as therapeutic agents in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various substitutions on the pyrazole ring can lead to enhanced potency against specific targets.

Key Findings:

  • Substituent Effects : The presence of electron-donating groups (like methyl) enhances the electron density on the pyrazole ring, improving binding affinity to target proteins.
  • Hybrid Structures : Combining pyrazole with other pharmacophores (e.g., quinoline) can lead to synergistic effects, enhancing overall bioactivity .

Scientific Research Applications

The compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS No. 18239-59-3) is a quinoline derivative that has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science.

Basic Information

  • Molecular Formula : C14H13N3O
  • Molecular Weight : 239.27 g/mol
  • Purity : 95% .

Medicinal Chemistry

This compound has shown significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

Anticancer Properties

Research indicates that derivatives of quinoline compounds, including this compound, may possess anticancer activity. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Agrochemicals

The compound has been evaluated for its potential use as an agrochemical agent. Its ability to act as a growth regulator and protectant against plant diseases makes it a candidate for further development in agricultural applications.

Herbicidal and Fungicidal Activity

Studies have shown that this compound exhibits herbicidal and fungicidal properties, making it useful in crop protection strategies. The effectiveness of these compounds can be attributed to their ability to disrupt metabolic processes in target organisms.

Materials Science

In materials science, this compound has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Optoelectronic Properties

The compound's unique electronic structure allows for efficient charge transport and luminescence properties, which are critical for the performance of OLEDs.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a research article from Cancer Research, researchers investigated the anticancer properties of quinoline derivatives. The study found that this compound induced apoptosis in human cancer cell lines through mitochondrial pathways. This finding supports further exploration into its use as a chemotherapeutic agent.

Case Study 3: Agrochemical Application

A field study published in Pest Management Science assessed the efficacy of this compound as a fungicide against common crop pathogens. The results showed a significant decrease in disease incidence when applied at recommended dosages, indicating its potential as an eco-friendly alternative to synthetic fungicides.

Comparison with Similar Compounds

Antifungal Activity

  • Derivatives like 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9) exhibit antifungal activity comparable to fluconazole , attributed to the electron-withdrawing imino group enhancing membrane penetration.
  • Target Compound: No direct antifungal data are reported, but its pyrazole group may modulate lipophilicity and bioavailability compared to phenylimino analogs.

Anticancer and Chelation Properties

  • STQ-Cl and STQ-NO₂ form stable complexes with Ca²⁺, Mg²⁺, and Zn²⁺, with dissociation constants (Kd) ranging from 10⁻⁴ to 10⁻⁶ M, and demonstrate cytotoxicity against prostate (IC₅₀: ~5–10 µM) and breast cancer cells (IC₅₀: ~15–20 µM) .
  • Target Compound : The 8-hydroxy group likely retains metal-chelating ability, but the pyrazole substituent may alter selectivity or stability compared to styryl groups.

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups: Nitro (STQ-NO₂) and chloro (STQ-Cl) substituents enhance metal chelation and cytotoxicity, likely by increasing electrophilicity .

Steric Effects: Bulky substituents (e.g., 3,5-dimethylpyrazole) may reduce binding to biological targets compared to planar groups like styryl or imino.

Hydroxyl Position : The 8-hydroxy group is critical for chelation; its modification (e.g., methylation) typically abolishes activity .

Preparation Methods

Reaction Overview

This method involves the sequential functionalization of 8-hydroxyquinoline to introduce a hydrazine group at the 2-position, followed by cyclocondensation with acetyl acetone to form the pyrazole ring. The approach leverages the reactivity of hydrazine derivatives with 1,3-diketones, a well-established strategy for pyrazole synthesis.

Synthetic Procedure

  • Synthesis of 2-Chloroquinolin-8-ol :
    Chlorination of 8-hydroxyquinoline using phosphorus oxychloride (POCl₃) introduces a leaving group at the 2-position. The reaction proceeds under reflux (110°C, 6 hours), yielding 2-chloroquinolin-8-ol.

  • Hydrazine Substitution :
    Reacting 2-chloroquinolin-8-ol with hydrazine hydrate (80% v/v) in ethanol at 70°C for 12 hours produces 2-hydrazinylquinolin-8-ol. The nucleophilic substitution replaces the chlorine atom with a hydrazine group.

  • Cyclocondensation with Acetyl Acetone :
    Heating 2-hydrazinylquinolin-8-ol with acetyl acetone (2,4-pentanedione) in ethanol under reflux (80°C, 8 hours) facilitates pyrazole ring formation. The reaction proceeds via a [3+2] cycloaddition mechanism, yielding the target compound.

Optimization and Characterization

  • Yield : 78%.

  • Melting Point : 133–134°C.

  • Spectroscopic Data :

    • FT-IR : Absorptions at 3433 cm⁻¹ (O-H), 1566 cm⁻¹ (C=N), and 1226 cm⁻¹ (C-O).

    • ¹H NMR : δ 8.9 ppm (quinoline H-2), δ 6.2 ppm (pyrazole H-4), δ 2.5 ppm (CH₃ groups).

  • TLC : Rf = 0.41 (silica gel, ethyl acetate/hexane 3:7).

Nucleophilic Aromatic Substitution

Reaction Overview

Direct displacement of a halogen atom at the 2-position of quinoline by 3,5-dimethylpyrazole offers a regioselective route. This method avoids multi-step intermediates and is ideal for scalable synthesis.

Synthetic Procedure

  • Preparation of 2-Chloroquinolin-8-ol :
    Identical to Step 1 in Method 1.

  • Substitution with 3,5-Dimethylpyrazole :
    A mixture of 2-chloroquinolin-8-ol, 3,5-dimethylpyrazole, potassium carbonate (K₂CO₃), and copper(I) iodide (CuI) in dimethylformamide (DMF) is heated to 120°C for 24 hours. The base facilitates deprotonation of the pyrazole, enhancing nucleophilicity.

Optimization and Characterization

  • Yield : 65%.

  • Melting Point : 133–134°C.

  • Spectroscopic Data :

    • ¹H NMR : δ 8.8 ppm (quinoline H-2), δ 6.3 ppm (pyrazole H-4), δ 2.4 ppm (CH₃ groups).

    • Mass Spectrometry : m/z 239.27 [M+H]⁺.

Mechanistic Insights

Cyclocondensation Pathway

The hydrazine intermediate reacts with acetyl acetone via a two-step process:

  • Hydrazone Formation : The hydrazine attacks the carbonyl group of acetyl acetone, forming a hydrazone intermediate.

  • Cyclization and Aromatization : Intramolecular dehydration yields the pyrazole ring, stabilized by conjugation with the quinoline system.

Nucleophilic Substitution Mechanism

The electron-deficient 2-position of quinoline facilitates attack by the pyrazole nitrogen. Copper catalysis likely stabilizes the transition state, reducing activation energy and improving regioselectivity.

Comparative Analysis

Parameter Cyclocondensation Nucleophilic Substitution
Steps 32
Yield 78%65%
Reaction Time 20 hours24 hours
Catalyst NoneCuI
Regioselectivity HighModerate

The cyclocondensation method offers superior yield and simpler purification but requires multi-step synthesis. Nucleophilic substitution is more direct but necessitates harsh conditions and catalysts .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol?

The compound is typically synthesized via refluxing a mixture of 3,5-dimethyl-1H-pyrazole and a quinolin-8-ol derivative in ethanol for 2 hours. The product is purified by filtration and recrystallization from a DMF-EtOH (1:1) solvent system. This method ensures high yield and purity, with characterization via NMR and FTIR to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm proton and carbon environments, particularly distinguishing pyrazole and quinoline moieties.
  • FTIR : For identifying functional groups (e.g., O–H stretch at ~3400 cm⁻¹ for the hydroxyl group).
  • HRMS : To verify molecular weight and fragmentation patterns. These methods are complemented by thin-layer chromatography (TLC) for monitoring reaction progress .

Q. How is the compound’s structural conformation validated?

Single-crystal X-ray diffraction (SCXRD) using software like SHELX-97 refines the structure. Parameters such as bond lengths (e.g., C–N in pyrazole: ~1.34 Å) and angles are cross-validated against computational models. ORTEP-3 is used for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound?

Challenges include:

  • Twinned crystals : Resolved using SHELXL’s twin refinement tools.
  • Disorder in flexible groups : Mitigated by applying restraints to the pyrazole and quinoline rings.
  • High thermal motion : Addressed with anisotropic displacement parameters. Advanced software pipelines (e.g., SHELXC/D/E) enable robust handling of high-throughput data .

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-rich sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets, such as antimicrobial enzymes. For example, quinolin-8-ol derivatives show π-π stacking with bacterial DNA gyrase .

Q. What methodologies identify and characterize polymorphic forms?

  • PXRD : Differentiates polymorphs via distinct diffraction patterns.
  • DSC/TGA : Analyzes thermal stability (e.g., melting points vary by 5–10°C between polymorphs).
  • Solid-state NMR : Detects hydrogen-bonding networks influencing crystallinity. Evidence of a monoclinic polymorph (space group P21/n) with unique hydrogen-bonding motifs has been reported .

Q. How are structure-activity relationships (SAR) evaluated for antimicrobial activity?

  • In vitro assays : MIC values against S. aureus and E. coli are determined via broth microdilution.
  • POM analysis : Identifies pharmacophore sites (e.g., pyrazole’s N-atoms as hydrogen-bond donors).
  • Docking studies : Reveal interactions with bacterial efflux pumps or membrane proteins. Derivatives with electron-withdrawing groups on quinoline show enhanced activity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., unexpected NMR splitting vs. symmetric crystal structures) are addressed by:

  • Dynamic NMR : To probe conformational exchange in solution.
  • Variable-temperature SCXRD : To assess temperature-dependent lattice changes.
  • Complementary techniques : Pairing XRD with Raman spectroscopy to validate hydrogen-bonding patterns .

Methodological Tables

Table 1 : Key Crystallographic Parameters (from )

ParameterValue
Crystal systemMonoclinic
Space groupP21/n
Unit cell dimensionsa = 19.47 Å, b = 7.77 Å, c = 19.80 Å
β angle97.55°
Hydrogen bondsO–H···N (2.89 Å)

Table 2 : Antimicrobial Activity of Quinolin-8-ol Derivatives (from )

DerivativeMIC (S. aureus)MIC (E. coli)
Parent compound32 µg/mL64 µg/mL
Nitro-substituted8 µg/mL16 µg/mL
Chloro-substituted16 µg/mL32 µg/mL

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